2-(丁烷-1-磺酰氨基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

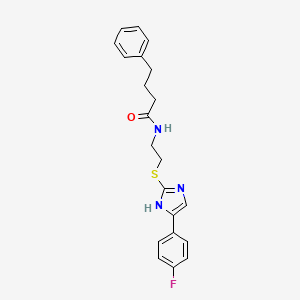

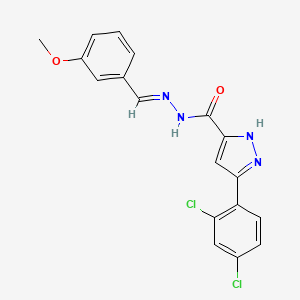

The synthesis of sulfonamide derivatives, including compounds similar to 2-(Butane-1-sulfonamido)propanoic acid, often involves the reaction of sulfonamides with alcohols or amines under catalytic conditions. For example, 4-(Succinimido)-1-butane sulfonic acid has been utilized as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions, demonstrating the versatility and efficiency of sulfonamide derivatives in catalysis (Khaligh et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including 2-(Butane-1-sulfonamido)propanoic acid, is characterized by the presence of a sulfonamide group attached to an aliphatic chain. The structural analysis often involves spectroscopic methods to elucidate the connectivity and arrangement of atoms within the molecule. For instance, metal complexes of sulfonamide ligands have been synthesized and characterized, highlighting the ability of sulfonamide compounds to act as ligands and form complex structures with metals (Danish et al., 2021).

科学研究应用

抗微生物活性:Fadda、El-Mekawy和AbdelAal(2016年)的研究探讨了与2-(丁烷-1-磺胺基)丙酸密切相关的1,3-丙烷和1,4-丁烷磺酮衍生物的抗微生物和抗真菌性能。他们发现,这些化合物,特别是4-(4-羧基吡啶-1-基)丁烷-1-磺酸盐衍生物,对革兰氏阳性和阴性细菌以及测试的真菌表现出很高的活性(Fadda, El-Mekawy, & AbdelAal, 2016)。

催化应用:Goli-Jolodar、Shirini和Seddighi(2016年和2018年)报道了一种新型纳米级N-磺酸Brönsted酸性催化剂,其中包括丁烷-1-磺胺基团。该催化剂用于促进多羟基喹啉衍生物和2H-吲哚并[2,1-b]邻苯二酮-1,6,11(13H)-三酮衍生物的合成,证明了在无溶剂条件下促进这些化学反应的有效性(Goli-Jolodar、Shirini和Seddighi,2016年),(Goli-Jolodar、Shirini和Seddighi,2018年)。

生物活性化合物的合成:在合成生物活性化合物的背景下,Basuli等人(2012年)的研究是值得注意的。他们调查了ApoSense化合物NST732的合成,这是2-(丁烷-1-磺胺基)丙酸的衍生物,用于分子成像和监测抗凋亡药物治疗(Basuli et al., 2012)。

化学合成和结构研究:Özdemir等人(2015年)合成了烷基磺酸腙,包括丁烷磺酸腙,并使用各种方法对其进行了表征。这些化合物对乳腺癌细胞系、细菌和碳酸酐酶II酶表现出显著的活性(Özdemir等人,2015年)。

作用机制

Target of Action

Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule .

Biochemical Pathways

By inhibiting folic acid synthesis, sulfonamides disrupt various biochemical pathways in bacteria that rely on folic acid, such as the synthesis of nucleic acids and proteins .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a halt in bacterial growth, making them bacteriostatic .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

属性

IUPAC Name |

2-(butylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSRHFORCGVPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)